Dihydroaeruginoic acid

Description

Contextualization within Microbial Secondary Metabolites

Microorganisms produce a vast and diverse array of chemical compounds known as secondary metabolites. Unlike primary metabolites, which are essential for growth and reproduction, secondary metabolites are not directly involved in these fundamental processes but often confer a selective advantage to the producing organism. Dihydroaeruginoic acid is a prime example of such a compound, produced by several species of bacteria, most notably Pseudomonas. toku-e.comagscientific.com It belongs to a class of aromatic compounds and is recognized for its various biological activities, including antibacterial and antifungal properties. toku-e.comagscientific.comglpbio.com The production of this compound is often triggered by specific environmental cues, such as iron limitation, highlighting its role in the organism's interaction with its surroundings. asm.orgnih.gov

Significance as a Biosynthetic Intermediate and Siderophore in Bacterial Systems

This compound holds a dual significance in bacterial systems. Firstly, it is a crucial biosynthetic intermediate in the production of pyochelin, a more complex siderophore. nih.govnih.govmicrobiologyresearch.org The biosynthesis of pyochelin from this compound involves a series of enzymatic reactions that add a second modified cysteine residue to the molecule. nih.govmicrobiologyresearch.org

Chemical and Physical Properties of this compound

The following table summarizes the key chemical and physical properties of this compound.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₉NO₃S | toku-e.comagscientific.comscbt.com |

| Molecular Weight | 223.25 g/mol | scbt.comnih.gov |

| CAS Number | 143209-04-5 | toku-e.comagscientific.comscbt.com |

| Appearance | Yellow to tan solid | toku-e.com |

| Solubility | Soluble in DMF, DMSO, Ethanol, Methanol | toku-e.comagscientific.comglpbio.com |

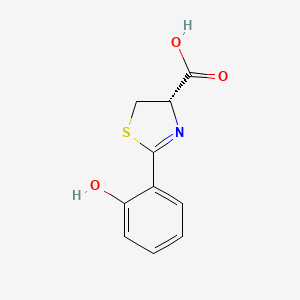

| IUPAC Name | (4S)-2-(2-hydroxyphenyl)-4,5-dihydro-1,3-thiazole-4-carboxylic acid | nih.gov |

| Canonical SMILES | C1C@@HC(=O)O | nih.gov |

Biosynthesis of this compound

The biosynthesis of this compound is a well-studied pathway, particularly in Pseudomonas aeruginosa. It begins with the conversion of chorismic acid to salicylate (B1505791). researchgate.net Salicylate is then activated by the enzyme PchD, an adenylate-forming enzyme. asm.orgnih.govresearchgate.net This activated salicylate reacts with a molecule of cysteine, which then undergoes cyclization to form the characteristic thiazoline (B8809763) ring of this compound. nih.govresearchgate.netfrontiersin.org This condensation and cyclization step is catalyzed by the enzyme PchE, a peptide synthetase. nih.govmicrobiologyresearch.org The entire process is tightly regulated by the availability of iron, with the genes involved in the pathway, known as the pch operon, being induced under iron-limiting conditions. asm.orgnih.govnih.gov

Structure

3D Structure

Properties

IUPAC Name |

(4S)-2-(2-hydroxyphenyl)-4,5-dihydro-1,3-thiazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3S/c12-8-4-2-1-3-6(8)9-11-7(5-15-9)10(13)14/h1-4,7,12H,5H2,(H,13,14)/t7-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CECDPVOEINSAQG-SSDOTTSWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N=C(S1)C2=CC=CC=C2O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](N=C(S1)C2=CC=CC=C2O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Ii. Natural Occurrence and Producer Organisms

Isolation from Pseudomonas aeruginosa Strains

Dihydroaeruginoic acid (Dha) has been identified and isolated from culture supernatants of the opportunistic pathogen Pseudomonas aeruginosa, particularly under iron-limiting conditions. nih.govpnas.org Its biosynthesis is intricately linked to that of pyochelin, a major siderophore for this bacterium. rsc.org

The production of this compound in P. aeruginosa is dependent on a specific set of genes organized in the iron-regulated pchDCBA operon. nih.govuchile.cl Research has shown that the synthesis is a multi-step enzymatic process:

Salicylate (B1505791) Activation : The process begins with salicylate, a siderophore and an intermediate in the pyochelin pathway. nih.govpnas.org The enzyme PchD, an adenylate-forming enzyme, activates salicylate at its carboxyl group. nih.gov

Condensation with Cysteine : The activated salicylate is then condensed with a molecule of cysteine. pnas.orgrsc.org This reaction is catalyzed by the peptide synthetase PchE, which is responsible for the conversion of salicylate to dihydroaeruginoate. rsc.orgosti.gov

Cyclization : Following condensation, the cysteine residue undergoes cyclization to form the characteristic thiazoline (B8809763) ring of this compound. nih.govpnas.org

Inactivation of the pchD gene has been shown to eliminate the production of both this compound and pyochelin, confirming that the PchD-mediated activation of salicylate is the crucial initial step for both metabolites. nih.govpnas.org The expression of the entire pch gene cluster is tightly controlled by the availability of iron, with expression being induced under iron-depleted conditions, a process regulated by the Ferric Uptake Regulator (Fur). rsc.orguchile.cl

| Gene | Deduced Protein | Function in this compound Biosynthesis |

| pchD | PchD | Activates salicylate (adenylation) nih.govpnas.org |

| pchE | PchE (Peptide Synthetase) | Catalyzes the condensation of salicylate and cysteine rsc.orgosti.gov |

| pchC | PchC | Putative thioesterase nih.govosti.gov |

| pchBA | PchBA | Synthesis of the precursor salicylate nih.govpnas.org |

This table summarizes the key genes and their functions in the biosynthesis of this compound in P. aeruginosa.

Production by Pseudomonas fluorescens Species

This compound is also produced by certain strains of Pseudomonas fluorescens. Notably, the antibiotic (+)-(S)-dihydroaeruginoic acid was isolated from the liquid culture of P. fluorescens strain PFM2. biorxiv.org In this context, the compound was identified as an inhibitor of various phytopathogenic fungi and bacteria, including Septoria tritici. biorxiv.org

Alongside this compound, this strain was also found to produce other known antibiotics, namely 2,4-diacetylphloroglucinol (B43620) and pyoluterin, highlighting the diverse secondary metabolic capabilities of P. fluorescens. biorxiv.org The production of this compound by P. fluorescens underscores its role not only as a biosynthetic intermediate but also as a bioactive compound with potential applications in biocontrol. pnas.orgbiorxiv.org

| Producer Organism | Isolated Compound | Noted Co-metabolites | Reported Biological Activity |

| Pseudomonas fluorescens PFM2 | (+)-(S)-dihydroaeruginoic acid biorxiv.org | 2,4-diacetylphloroglucinol, Pyoluterin biorxiv.org | Inhibition of phytopathogenic fungi and bacteria biorxiv.org |

This table details the production of this compound by P. fluorescens.

Predicted Occurrence in Marine Actinomycetes (e.g., Salinispora tropica CNB-440)

While direct isolation of this compound from the marine actinomycete Salinispora tropica CNB-440 has not been reported, bioinformatics analysis of its genome predicts the capability to produce this class of compounds. The genome of S. tropica CNB-440 is known to dedicate a significant portion, approximately 9.9%, to the biosynthesis of secondary metabolites, featuring a diverse array of biosynthetic gene clusters (BGCs). pnas.org

Genomic studies have specifically predicted that S. tropica CNB-440 can biosynthesize siderophores belonging to the phenolate-thia(oxa)zoli(di)ne class. rsc.org This prediction is based on the identification of specific BGCs, designated sid2 and sid4. rsc.org this compound is chemically classified as a 2-(2-hydroxyphenyl)-thiazoline-4-carboxylic acid, which falls directly into this predicted structural class. biorxiv.org Therefore, the presence of these gene clusters strongly suggests a latent or yet-to-be-detected capacity for the organism to produce this compound or structurally related compounds as part of its siderophore-mediated iron acquisition systems. rsc.org This predictive approach, leveraging genome mining, points towards marine actinomycetes as a potential, underexplored source of such metabolites.

| Organism | Genomic Finding | Predicted Compound Class | Basis of Prediction |

| Salinispora tropica CNB-440 | Identification of siderophore BGCs (sid2, sid4) rsc.org | Phenolate-thia(oxa)zoli(di)ne class siderophores rsc.org | This compound is a member of this chemical class rsc.orgbiorxiv.org |

This table outlines the genomic evidence for the predicted production of this compound-like compounds in S. tropica CNB-440.

Iii. Biosynthetic Pathways and Enzymology

General Pathway: Salicylate (B1505791) and Cysteine Condensation

The formation of dihydroaeruginoic acid begins with two primary precursors: salicylate and L-cysteine. nih.govnih.gov The pathway is initiated by the activation of salicylate, a reaction catalyzed by the PchD protein. asm.orgnih.gov This activation step is crucial as it prepares the salicylate molecule for subsequent condensation with cysteine. nih.gov

Following salicylate activation, the non-ribosomal peptide synthetase (NRPS) PchE catalyzes the condensation of the activated salicylate with an L-cysteine molecule. nih.govresearchgate.net This process involves the formation of a covalent thioester linkage. nih.govresearchgate.net Subsequent cyclization and dehydration reactions, also mediated by PchE, lead to the formation of a thiazoline (B8809763) ring, resulting in the intermediate 2'-(2-hydroxyphenyl)-2'-thiazoline-4'-carboxylic acid, also known as dihydroaeruginoate (Dha). asm.orgnih.govnih.gov This molecule can then be released from the enzyme complex as the final this compound product. nih.gov

Genetic Regulation of this compound Biosynthesis

The biosynthesis of this compound is tightly regulated at the genetic level, primarily in response to iron availability. asm.org The genes responsible for the synthesis and activation of the salicylate precursor are organized into a functional unit known as an operon. asm.orgnih.gov

The key genetic locus governing the initial steps of this compound and pyochelin biosynthesis is the pchDCBA operon. nih.govasm.org This operon is iron-regulated, meaning its expression is repressed in the presence of high iron concentrations and induced under iron-limiting conditions. asm.orgnih.gov The operon contains four contiguous genes—pchD, pchC, pchB, and pchA—that are transcribed as a single polycistronic mRNA molecule. asm.org

| Gene | Encoded Protein | Function in this compound Biosynthesis |

| pchD | PchD | Salicylate adenylation (activation) |

| pchC | PchC | Putative thioesterase activity |

| pchB | PchB | Isochorismate pyruvate-lyase (salicylate synthesis) |

| pchA | PchA | Isochorismate synthase (salicylate synthesis) |

The pchD gene encodes the PchD protein, a stand-alone adenylation enzyme that plays a critical role in the initiation of the biosynthetic pathway. asm.orgnih.gov PchD activates salicylate by catalyzing the formation of salicyl-AMP from salicylate and ATP, with the release of pyrophosphate. nih.gov This adenylation of the carboxyl group of salicylate is an essential first step, priming it for subsequent reactions. asm.orgnih.gov Inactivation of the pchD gene has been shown to abolish the production of both this compound and pyochelin, confirming its indispensable role. nih.govasm.org The amino acid sequence of PchD shows significant similarity to other adenylate-forming enzymes, such as the EntE protein from Escherichia coli. asm.org

The pchC gene encodes the PchC protein, which is believed to function as a thioesterase. nih.govasm.org Sequence analysis of PchC reveals similarities to thioesterases from both prokaryotic and eukaryotic organisms, including the conserved GXSXG motif characteristic of this enzyme family. asm.org It is hypothesized that PchC may be involved in the release of products formed from the activated salicylate. asm.orgnih.gov While not absolutely required for the release of this compound from the PchE enzyme, PchC is necessary for maximal production of both this compound and pyochelin. nih.gov It is thought to optimize the biosynthetic process, potentially by removing incorrectly charged molecules from the peptide synthetase. nih.gov

The distal part of the pchDCBA operon contains the pchB and pchA genes, which are responsible for the synthesis of the salicylate precursor itself. asm.org These genes encode the enzymes that catalyze the conversion of chorismate to salicylate. asm.orgnih.gov PchA functions as an isochorismate synthase, while PchB is an isochorismate pyruvate-lyase. nih.govnih.govnih.gov Together, these enzymes provide the necessary salicylate substrate for the subsequent steps of this compound biosynthesis. asm.orgresearchgate.net

The pchDCBA genes constitute a single transcriptional unit, or operon, with a full-length transcript of approximately 4.4 kb detected in iron-deprived P. aeruginosa cells. asm.orgnih.gov The transcription of this operon is initiated from tandemly arranged promoters located upstream of the pchD gene. nih.govasm.org

The regulation of the pchDCBA operon is tightly controlled by iron levels through the action of the Ferric Uptake Regulator (Fur) protein. asm.org The promoter region of the operon contains two Fur boxes, which are binding sites for the Fur repressor. asm.orgnih.gov In iron-replete conditions, the Fur protein, complexed with Fe²⁺, binds to these Fur boxes, effectively blocking transcription of the operon. asm.org Conversely, under iron-limiting conditions, the Fur repressor is inactive, allowing for the transcription of the pchDCBA genes and subsequent biosynthesis of this compound. asm.org This iron-mediated repression ensures that the production of this compound, which is linked to iron acquisition pathways, is induced only when iron is scarce. asm.org

The pchEF Genes and Associated Peptide Synthetases

The cotranscribed pchEF genes encode the core enzymatic machinery responsible for the assembly of the pyochelin backbone from its precursors: salicylate and two molecules of cysteine. nih.gov PchE, the this compound synthetase, and PchF, the pyochelin synthetase, are large, modular nonribosomal peptide synthetases. nih.gov These enzymes function as an assembly line, sequentially adding and modifying substrates to build the final molecule.

The initial steps in the formation of this compound are catalyzed by the PchE enzyme. This process begins with the activation of salicylate, a reaction carried out by the stand-alone adenylation (A) domain-containing enzyme, PchD. nih.gov PchD activates salicylate by converting it to salicyl-adenylate. This activated salicylate is then transferred to the first peptidyl carrier protein (PCP) or thiolation (T) domain of PchE. nih.gov

PchE is a multi-domain protein that contains an elongation module. This module is responsible for activating a molecule of L-cysteine and incorporating it into the growing chain. nih.gov The elongation module of PchE contains an adenylation (A) domain that selects and activates L-cysteine, a peptidyl carrier protein (PCP) or thiolation (T) domain that covalently binds the activated cysteine, and a condensation (C) domain that catalyzes the formation of a peptide bond between the tethered salicylate and cysteine. nih.govnih.gov Following condensation, a specialized heterocyclization (Cy) domain within PchE catalyzes the cyclization and subsequent dehydration of the cysteine residue to form a thiazoline ring. nih.govnih.gov This series of reactions results in the formation of a hydroxyphenyl-thiazoline intermediate that remains covalently attached to PchE. The release of this intermediate as this compound is thought to be a side reaction, as the primary pathway involves the transfer of this intermediate to the next enzyme in the assembly line, PchF.

Following the synthesis of the dihydroaeruginoate moiety on PchE, the PchF enzyme continues the elongation of the pyochelin molecule. PchF is also a modular nonribosomal peptide synthetase that is responsible for adding the second cysteine residue. nih.gov The process mirrors the action of PchE, with an adenylation domain on PchF activating a second molecule of L-cysteine and a peptidyl carrier protein domain tethering it. A condensation domain then catalyzes the formation of a peptide bond between the PchE-bound hydroxyphenyl-thiazoline intermediate and the PchF-bound cysteine. nih.gov A heterocyclization domain on PchF then forms the second thiazoline ring. nih.gov The final steps of pyochelin biosynthesis, including reduction of one thiazoline ring to a thiazolidine (B150603) and N-methylation, also occur on the PchF assembly line before the mature pyochelin molecule is released by a C-terminal thioesterase (TE) domain. nih.gov

Both PchE and PchF exhibit a modular architecture characteristic of nonribosomal peptide synthetases. nih.gov Each module is responsible for the incorporation of one amino acid into the growing peptide chain and is composed of several domains with specific catalytic functions.

Table 1: Domain Organization of PchE and PchF

| Enzyme | Module | Domain | Function |

|---|---|---|---|

| PchE | Initiation | PCP/T | Binds activated salicylate (from PchD) |

| Elongation | A | Activates L-cysteine | |

| PCP/T | Binds activated L-cysteine | ||

| C | Catalyzes peptide bond formation | ||

| Cy | Catalyzes thiazoline ring formation | ||

| PchF | Elongation | A | Activates L-cysteine |

| PCP/T | Binds activated L-cysteine | ||

| C | Catalyzes peptide bond formation | ||

| Cy | Catalyzes thiazoline ring formation | ||

| Tailoring | MT | N-methylation of the thiazolidine ring |

A: Adenylation, PCP/T: Peptidyl Carrier Protein/Thiolation, C: Condensation, Cy: Heterocyclization, MT: Methyltransferase, TE: Thioesterase.

The pchEF genes are part of a larger biosynthetic gene cluster and are coregulated with the pchDCBA operon. nih.gov This operon encodes enzymes for the synthesis of salicylate (PchA and PchB), the activation of salicylate (PchD), and a putative thioesterase (PchC). nih.gov This coordinated expression ensures that all the necessary components for pyochelin biosynthesis are produced in a concerted manner.

A key feature of the regulation of the pyochelin biosynthetic pathway is autoinduction by its end product, pyochelin. nih.gov Extracellular pyochelin, or more specifically the ferric-pyochelin complex, acts as a signaling molecule that induces the expression of the pch genes, including pchEF. researchgate.net This positive feedback loop allows for a rapid increase in pyochelin production when iron is scarce and pyochelin is needed for iron acquisition.

Role of Regulatory Elements (PchR, Fur)

The expression of the pchEF genes is tightly controlled by two key regulatory proteins: PchR and the Ferric Uptake Regulator (Fur).

PchR: PchR is a transcriptional activator of the AraC/XylS family of regulators. nih.gov The expression of pchEF is strictly dependent on the presence of PchR. nih.gov PchR is thought to bind to the promoter regions of the pch operons and activate their transcription. The activity of PchR is modulated by the presence of pyochelin, which acts as a co-inducer. nih.govnih.gov This mechanism ensures that the pyochelin biosynthetic genes are only expressed when pyochelin is present to signal the need for more siderophore production.

Fur: The Ferric Uptake Regulator (Fur) is a global repressor of iron-regulated genes in many bacteria. In iron-replete conditions, Fur binds to Fe²⁺ as a cofactor and acts as a repressor by binding to specific DNA sequences known as "Fur boxes" located in the promoter regions of target genes. nih.govmdpi.com The promoter of the pchEF operon contains a Fur box, and under high-iron conditions, the Fur-Fe²⁺ complex binds to this site and blocks transcription. nih.gov This repression is lifted under iron-limiting conditions when Fur is not complexed with iron, allowing for the PchR-mediated activation of pchEF expression.

Enzymatic Mechanisms of Thiazoline Ring Formation

The formation of the thiazoline ring is a critical step in the biosynthesis of this compound and pyochelin. This reaction is catalyzed by the heterocyclization (Cy) domains present in both PchE and PchF. nih.govnih.gov The Cy domain is a specialized type of condensation domain. mdpi.com

The process begins after the condensation domain has catalyzed the formation of a peptide bond between the upstream acyl group (salicylate in the case of PchE) and the downstream aminoacyl group (cysteine) tethered to their respective PCP domains. The resulting intermediate is then presented to the Cy domain. The Cy domain catalyzes an intramolecular cyclization reaction where the thiol group of the cysteine side chain attacks the carbonyl carbon of the newly formed peptide bond. mdpi.com This is followed by a dehydration reaction, which results in the formation of the five-membered thiazoline ring. mdpi.com This two-step process of condensation and cyclization is a hallmark of nonribosomal peptide synthesis involving cysteine, serine, or threonine residues, leading to the formation of thiazoline, oxazoline, or methyloxazoline rings, respectively. mdpi.com

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Pyochelin |

| Salicylate |

| Cysteine |

| Salicyl-adenylate |

| Hydroxyphenyl-thiazoline |

Investigations into Transporters Influencing this compound Secretion

The specific mechanisms and protein transporters directly responsible for the secretion of this compound from the cytoplasm of Pseudomonas aeruginosa and other producing organisms are not yet well-characterized in the scientific literature. This compound is a key intermediate in the biosynthesis of the siderophore pyochelin. nih.govnih.gov Research has predominantly focused on the enzymatic synthesis of these molecules and the uptake of the final iron-bound siderophore, pyochelin, rather than the export of its precursors.

However, analysis of the pyochelin biosynthetic gene cluster has identified genes that are predicted to encode for transport proteins. These transporters are hypothesized to be involved in the export of pyochelin, and by extension, may potentially play a role in the secretion of its intermediate, this compound.

Within the pyochelin biosynthetic gene cluster of P. aeruginosa, downstream of the genes responsible for the synthesis of this compound (pchEF), are the genes pchH and pchI. asm.org The deduced amino acid sequences of the proteins encoded by these genes, PchH and PchI, show similarity to ATP-binding cassette (ABC) transport proteins that are typically involved in export functions. asm.org

While their precise substrates have not been definitively confirmed through direct experimental evidence, it is proposed that PchH and PchI form an ABC transporter complex responsible for the secretion of the final pyochelin molecule. It remains an open area of investigation whether this putative transporter also recognizes and secretes the intermediate, this compound, or if other, as yet unidentified, transporters are involved in its secretion.

The following table summarizes the available information on the putative transporters identified within the pyochelin biosynthetic gene cluster.

| Gene | Protein | Putative Function | Organism | Evidence | Effect on this compound Secretion |

| pchH | PchH | ATP-binding component of an ABC exporter | Pseudomonas aeruginosa | Sequence homology to ABC transport proteins. asm.org | Not experimentally determined; hypothesized to be part of a pyochelin exporter, which may or may not also transport this compound. |

| pchI | PchI | Permease component of an ABC exporter | Pseudomonas aeruginosa | Sequence homology to ABC transport proteins. asm.org | Not experimentally determined; hypothesized to be part of a pyochelin exporter, which may or may not also transport this compound. |

Further research is required to elucidate the specific transporters involved in the secretion of this compound and to confirm the function of the PchH and PchI proteins. Understanding the export mechanisms is crucial for a complete picture of the biosynthesis and physiological role of both this compound and pyochelin.

Iv. Stereochemistry and Isomerism

Identification of (+)-(S)-Dihydroaeruginoic Acid

The naturally occurring enantiomer of dihydroaeruginoic acid has been identified as (+)-(S)-dihydroaeruginoic acid. This designation indicates that it is dextrorotatory, meaning it rotates plane-polarized light in a clockwise direction, and possesses the (S) configuration at its single stereocenter according to the Cahn-Ingold-Prelog priority rules.

The determination of the absolute configuration of a chiral molecule is a fundamental aspect of its characterization. Several methods are employed for this purpose, with optical rotation being a key indicator of a compound's chirality. The specific rotation is an intrinsic property of a chiral compound and is defined as the observed angle of optical rotation when plane-polarized light passes through a sample of a specific concentration and path length. mst.educhemeurope.com For (+)-(S)-dihydroaeruginoic acid, the positive sign in its name explicitly refers to its dextrorotatory nature.

While a specific optical rotation value for (+)-(S)-dihydroaeruginoic acid is not consistently reported across the literature, the assignment of its (S)-configuration is based on more definitive techniques. The absolute configuration of chiral compounds can be unequivocally determined using methods such as X-ray crystallography usm.edu, which provides a detailed three-dimensional structure of the molecule. Additionally, spectroscopic techniques like electronic circular dichroism (ECD) can be used in conjunction with computational methods to establish the absolute stereochemistry. mdpi.com The biosynthesis of this compound from L-cysteine, which has an (S) configuration, further supports the assignment of the (S) configuration to the naturally produced molecule. researchgate.netnih.govnih.gov

Table 1: Methods for Determining Absolute Configuration

| Analytical Method | Principle | Application to this compound |

| Optical Rotation | Measures the rotation of plane-polarized light by a chiral compound in solution. The direction (+ or -) and magnitude depend on the specific enantiomer. masterorganicchemistry.comwikipedia.orglibretexts.orgwikipedia.org | The naturally occurring form is dextrorotatory, designated as (+). |

| X-ray Crystallography | Determines the precise three-dimensional arrangement of atoms in a crystalline solid by analyzing the diffraction pattern of X-rays. usm.edukopri.re.kr | Can provide an unambiguous assignment of the (S) or (R) configuration if suitable crystals can be obtained. |

| Electronic Circular Dichroism (ECD) | Measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting spectrum is characteristic of the molecule's absolute configuration. mdpi.comnsf.gov | Can be used, often in combination with theoretical calculations, to determine the absolute stereochemistry in solution. |

| Chemical Correlation | Chemically transforming a molecule of unknown stereochemistry to a molecule of known stereochemistry without affecting the chiral center. mdpi.comstackexchange.com | The biosynthetic pathway from L-cysteine provides a strong indication of the (S) configuration. |

Analytical Challenges in Stereoisomer Differentiation (e.g., (R) vs. (S) forms)

Differentiating between the (R) and (S) enantiomers of this compound presents significant analytical challenges. Enantiomers possess identical physical and chemical properties in an achiral environment, making their separation and individual analysis difficult.

One of the primary challenges lies in the development of effective chromatographic methods for their separation. A study on the biosynthesis of pyochelin and this compound reported that under their high-performance liquid chromatography (HPLC) conditions, the synthesized (R)-dihydroaeruginoic acid could not be separated from the naturally occurring (S)-dihydroaeruginoic acid. nih.gov This indicates that standard reversed-phase HPLC methods are often insufficient for resolving the enantiomers of this compound.

The successful separation of enantiomers typically requires the use of a chiral environment. In HPLC, this is achieved through the use of chiral stationary phases (CSPs) or chiral mobile phase additives. mst.edunih.govresearchgate.netchromatographyonline.comnih.govnih.govmdpi.comresearchgate.netresearchgate.net These methods rely on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector, which have different energies and stabilities, allowing for differential retention and separation. For acidic compounds like this compound, anion-exchange type CSPs, such as those based on quinine or quinidine derivatives, have shown success in separating other chiral acids. nih.govchiraltech.com However, the development of a suitable chiral HPLC method is often a process of trial and error, as the interactions between the analyte and the chiral stationary phase are highly specific. researchgate.net

Another potential analytical challenge is the possibility of epimerization, which is the change in the configuration at a stereocenter. For the related compound pyochelin, facile epimerization is known to occur at a specific carbon atom. researchgate.net While not explicitly documented for this compound, the potential for instability at the chiral center under certain pH or temperature conditions could complicate analysis and purification. mdpi.com

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for stereoisomer analysis. In a standard achiral solvent, the NMR spectra of enantiomers are identical. However, differentiation can be achieved by using chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs). usm.edunih.govfrontiersin.orgrsc.org These reagents interact with the enantiomers to form diastereomeric species that exhibit distinct chemical shifts in the NMR spectrum. The choice of the appropriate CSA or CDA is crucial and depends on the functional groups present in the analyte. For carboxylic acids like this compound, chiral amino alcohols and other acidic or basic chiral compounds can be effective CSAs. frontiersin.orgrsc.org

Table 2: Analytical Techniques for Stereoisomer Differentiation

| Technique | Principle of Differentiation | Potential Challenges for this compound |

| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase (CSP) or chiral mobile phase additive, leading to different retention times. nih.govchromatographyonline.com | A documented instance of failure to separate (R) and (S) forms using standard HPLC exists. Finding a suitable CSP requires extensive screening. nih.govresearchgate.net |

| NMR with Chiral Solvating Agents (CSAs) | Formation of transient diastereomeric complexes with a chiral solvating agent, resulting in distinguishable chemical shifts for the enantiomers in the NMR spectrum. nih.govfrontiersin.orgrsc.org | Requires selection of an appropriate CSA that will interact sufficiently with this compound to induce measurable differences in chemical shifts. |

| NMR with Chiral Derivatizing Agents (CDAs) | Covalent reaction of the enantiomers with a chiral derivatizing agent to form stable diastereomers, which have distinct NMR spectra. usm.edu | The derivatization reaction must proceed without racemization or epimerization, and the resulting diastereomers must be stable. |

| Capillary Electrophoresis (CE) with Chiral Selectors | Differential migration of enantiomers in an electric field due to their interaction with a chiral selector added to the buffer. | Optimization of the chiral selector, buffer pH, and other parameters is necessary to achieve separation. |

V. Advanced Analytical Characterization Methodologies for Dihydroaeruginoic Acid

Spectroscopic Techniques (e.g., UV, Nuclear Magnetic Resonance, Mass Spectrometry)

Spectroscopic analysis is a cornerstone for the characterization of dihydroaeruginoic acid, offering detailed information about its electronic configuration, atomic arrangement, and mass-to-charge ratio.

Ultraviolet (UV) Spectroscopy: UV spectroscopy of (+)-(S)-dihydroaeruginoic acid reveals distinct absorption maxima (λmax) that are characteristic of its aromatic and thiazoline (B8809763) ring systems. In a methanol solvent, the compound exhibits significant absorption at 218 nm, 250 nm, and 306 nm. These absorptions are crucial for the detection of the molecule in various analytical procedures, such as during chromatographic separation.

| Position | ¹³C Chemical Shift (δ, ppm) | ¹H Chemical Shift (δ, ppm, Multiplicity, J in Hz) |

|---|---|---|

| 2' | 173.9 | - |

| 4' | 75.4 | 5.40 (t, 8.9) |

| 5' | 36.1 | 3.71 (dd, 11.6, 8.9) 3.62 (dd, 11.6, 8.9) |

| 1'' | 117.8 | - |

| 2'' | 156.8 | - |

| 3'' | 117.3 | 6.90 (d, 8.3) |

| 4'' | 133.5 | 7.32 (ddd, 8.3, 7.5, 1.6) |

| 5'' | 120.2 | 6.92 (dd, 7.5, 1.6) |

| 6'' | 130.6 | 7.52 (dd, 8.3, 1.6) |

| COOH | 172.4 | - |

Mass Spectrometry (MS): Mass spectrometry is employed to determine the precise molecular weight and elemental composition of this compound. High-Resolution Electron Impact Mass Spectrometry (HREIMS) analysis of the methyl ester derivative of the natural product establishes its molecular formula as C₁₁H₁₁NO₃S, corresponding to a molecular weight of 237.0460. This technique involves bombarding the molecule with electrons and analyzing the resulting fragments to deduce its structure. The fragmentation pattern provides further confirmation of the proposed structure, with key losses corresponding to parts of the molecule such as the carboxyl group.

| Parameter | Value |

|---|---|

| Ionization Mode | Electron Impact (EI) |

| Molecular Ion [M]⁺ (m/z) | 237.0460 |

| Calculated Molecular Weight for C₁₁H₁₁NO₃S | 237.0459 |

Chromatographic Separation Methods (e.g., High-Performance Liquid Chromatography)

Chromatographic techniques are indispensable for the isolation, purification, and quantification of this compound from complex biological matrices, such as bacterial culture supernatants.

High-Performance Liquid Chromatography (HPLC): HPLC is the premier method for the analysis of this compound. Reversed-phase chromatography, typically utilizing a C18 column, is effective for separating this polar molecule from other metabolites. The separation is based on the differential partitioning of the analyte between the nonpolar stationary phase and a polar mobile phase.

A common method involves a gradient elution system. For instance, a gradient of acetonitrile in water, with both solvents containing a small percentage of trifluoroacetic acid (TFA) to improve peak shape and resolution, can be used. This compound is typically detected by a UV detector set to one of its absorption maxima, such as 250 nm or 306 nm. The retention time under specific conditions is a key identifier for the compound. For example, using a specific gradient program, (+)-(S)-dihydroaeruginoic acid has been observed to elute at a retention time of 15.1 minutes.

| Parameter | Condition |

|---|---|

| Column | Reversed-phase C18 |

| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) |

| Mobile Phase B | Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) |

| Gradient | Linear gradient, e.g., 10% to 60% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 250 nm or 306 nm |

| Retention Time (t_R) | 15.1 min |

This combination of advanced spectroscopic and chromatographic methods enables a comprehensive and accurate analytical characterization of this compound, facilitating its study in various scientific contexts.

Vi. Biological Activities and Mechanistic Studies

Dihydroaeruginoic Acid as a Siderophore and Iron Chelator

This compound (DHA) is a naturally occurring compound that functions as a siderophore, a small, high-affinity iron-chelating molecule secreted by microorganisms to scavenge for iron. researchgate.netnih.govnih.gov Identified in culture supernatants of iron-limited Pseudomonas aeruginosa, DHA plays a significant role in the bacterium's iron acquisition strategies. nih.govnih.gov Its biosynthesis is closely linked to that of another siderophore, pyochelin, with both pathways originating from the activation of salicylate (B1505791). nih.gov The production of DHA is a response to iron-deficient environments, where it helps to solubilize and bind ferric iron (Fe³⁺), making it available for cellular uptake. nih.govfigshare.com Studies have shown that DHA and its degradation product, aeruginoic acid (AA), enhance iron uptake, particularly under conditions of moderate iron deficiency. figshare.com

Iron is an essential nutrient for nearly all living organisms, including bacteria, as it is a critical cofactor for numerous enzymes involved in vital metabolic processes like cellular respiration and DNA synthesis. researchgate.netmdpi.comgoogle.com However, in aerobic environments and at physiological pH, iron primarily exists in the insoluble ferric (Fe³⁺) state, severely limiting its bioavailability. researchgate.netmdpi.com To overcome this scarcity, microorganisms have evolved sophisticated high-affinity iron acquisition systems. google.comnih.gov

A primary strategy is the synthesis and secretion of siderophores. unistra.fr These molecules bind to ferric iron with extremely high affinity, forming soluble siderophore-iron complexes. nih.gov These complexes are then recognized by specific receptors on the bacterial outer membrane and transported into the cell. researchgate.netnih.gov

Maintaining the correct intracellular iron concentration, known as iron homeostasis, is crucial. nih.gov Both iron deficiency and iron overload are detrimental, leading to growth inhibition or toxicity from the generation of free radicals. mdpi.com Consequently, microorganisms tightly regulate iron uptake, storage, and consumption. nih.govmdpi.com A key regulator in many bacteria is the Ferric Uptake Regulator (Fur) protein. nih.govnih.gov In iron-replete conditions, Fur binds to specific DNA sequences (Fur boxes) in the promoter regions of iron-regulated genes, repressing their transcription and preventing excess iron accumulation. nih.govnih.gov When iron levels are low, this repression is lifted, allowing for the synthesis of siderophores and their transport systems. nih.gov

The function of this compound as a siderophore is dependent on its interaction with specific bacterial transport proteins that recognize and internalize the DHA-iron complex. In Pseudomonas aeruginosa, this process is mediated by a dedicated outer membrane transporter.

Research has identified the Ferric-mycobactin receptor, FemA, as the outer membrane transporter responsible for recognizing the ferric-dihydroaeruginoic acid complex in P. aeruginosa. figshare.comuniprot.org Structural studies have revealed that FemA is capable of binding DHA₂-Fe complexes. figshare.com The binding specificity is primarily driven by one of the two DHA molecules in the complex, and key molecular interactions within the receptor's binding pocket are conserved for both DHA₂-Fe and the related aeruginoic acid (AA₂-Fe) complex. figshare.com This specific recognition is the first critical step in the transport of iron chelated by this compound into the bacterial periplasm. figshare.com

Following the binding of the ferric-DHA complex to the FemA receptor on the cell surface, the complex is transported across the outer membrane into the periplasmic space. This transport is an active process, dependent on the inner membrane TonB-ExbB-ExbD energy-transducing system. researchgate.net Experimental evidence using ⁵⁵Fe uptake assays has conclusively demonstrated that FemA facilitates the transport of iron complexed with both DHA and aeruginoic acid (AA). figshare.com This finding confirms that FemA is the specific and functional transporter for these siderophore-iron complexes in P. aeruginosa. figshare.com

The iron-chelating ability of this compound is understood in the context of the broader array of siderophores produced by P. aeruginosa and other bacteria. The pathogen P. aeruginosa notably produces two primary siderophores, pyochelin and the high-affinity pyoverdine. nih.gov

Studies indicate that this compound has a weaker iron-chelating ability compared to pyoverdine. figshare.com This is supported by the observation that the induction of the femA transporter by DHA and aeruginoic acid occurs only in bacterial strains that are unable to produce pyoverdine. figshare.com This suggests that under severe iron limitation where pyoverdine is produced, the contribution of DHA to iron uptake is less significant. However, under moderate iron deficiency, DHA and its transport system play a crucial role in enhancing iron acquisition. figshare.com

The following table provides a comparative overview of different siderophore types and their characteristics to contextualize the function of this compound.

| Siderophore Type | Example(s) | Producing Organism(s) | Iron:Siderophore Ratio | Key Characteristics |

| Phenolate-Catecholate | This compound, Pyochelin, Enterobactin | Pseudomonas aeruginosa, E. coli | Varies (e.g., 1:2 for Pyochelin-Fe) | Derived from salicylate and cysteine; crucial for iron uptake in specific niches. nih.govnih.gov |

| Hydroxamate | Deferoxamine, Ferrichrome, Coprogen | Streptomyces pilosus, Aspergillus, Neurospora crassa | 1:1 | Characterized by hydroxamic acid functional groups; widely used by fungi and some bacteria. researchgate.netresearchgate.net |

| Carboxylate | Staphyloferrin A | Staphylococcus aureus | 1:1 | Uses carboxyl and hydroxyl groups for iron coordination. |

| Mixed Type | Pyoverdine | Pseudomonas aeruginosa | 1:1 | Complex structure with both hydroxamate and catecholate-type functionalities; exhibits very high affinity for iron. nih.gov |

The expression of the this compound transport system is tightly regulated by the availability of iron and the presence of specific signaling molecules. Proteomic analyses and fluorescent reporter assays have shown that this compound, aeruginoic acid, and pyochelin all induce the expression of the femA gene, which encodes the outer membrane transporter. figshare.com This induction mechanism allows P. aeruginosa to enhance its capacity for iron uptake when these specific siderophores are present in the environment. figshare.com

This regulatory circuit is part of the broader iron homeostasis network. The biosynthesis of this compound itself is governed by the iron-regulated pchDCBA operon. nih.govnih.gov The promoter region for this operon contains Fur boxes, which allows the Ferric Uptake Regulator (Fur) protein to repress transcription when intracellular iron levels are sufficient. nih.govnih.gov Under iron-depleted conditions, Fur no longer binds, and the pchDCBA operon is transcribed, leading to the synthesis of DHA. nih.govnih.gov This dual regulation—repression of synthesis by iron and induction of the transport system by the siderophore itself—ensures a sensitive and efficient response to changing iron availability. nih.gov

The table below summarizes key genes and operons involved in the this compound-mediated iron acquisition pathway.

| Gene/Operon | Encoded Protein/Function | Regulation by Iron (via Fur) | Regulation by this compound/Pyochelin |

| pchDCBA | Enzymes for salicylate synthesis and activation (precursors for DHA and pyochelin) | Repressed under high iron conditions. nih.govnih.gov | Positively regulated by PchR and pyochelin. nih.gov |

| pchEF | This compound synthetase (PchE) and Pyochelin synthetase (PchF) | Repressed under high iron conditions. nih.gov | Induced by extracellular pyochelin. nih.gov |

| femA | Ferric-mycobactin receptor (transporter for DHA-Fe and AA-Fe complexes) | Repressed under high iron conditions. | Induced by this compound, Aeruginoic acid, and Pyochelin. figshare.com |

Molecular Interactions with Bacterial Iron Transport Systems

Antimicrobial Classification and Mechanistic Implications

This compound, specifically the (+)-(S)-enantiomer, is an antibiotic produced by the bacterium Pseudomonas fluorescens. nih.gov It is classified as a thiazoline (B8809763) derivative, and its biosynthesis involves the condensation of salicylate and cysteine. nih.govresearchgate.net The compound's antimicrobial activities have been evaluated against a range of plant pathogens. nih.gov

Inhibitory Activity against Phytopathogenic Fungi (e.g., Septoria tritici)

(+)-(S)-Dihydroaeruginoic acid has been identified as a potent inhibitor of Septoria tritici (now known as Zymoseptoria tritici), the causal agent of Septoria tritici blotch, a significant disease affecting wheat crops. nih.govopenagrar.de Studies have demonstrated its antifungal properties against this and other plant pathogenic fungi. nih.gov The compound is produced by Pseudomonas fluorescens strain PFM2 and is one of several antibiotics isolated from its liquid culture. nih.gov

While research confirms the inhibitory effects, specific quantitative data from primary studies, such as the minimum inhibitory concentration (MIC) or the diameter of inhibition zones, are not detailed in widely available literature.

Interactive Data Table: Antifungal Activity of this compound (Note: Specific inhibitory values are noted in the source literature but not available in public abstracts. nih.gov)

| Fungal Species | Inhibitory Effect Noted |

|---|---|

| Septoria tritici | Yes nih.gov |

| Other Phytopathogenic Fungi | Yes nih.gov |

In Vitro Antiproliferative Activity on Murine Neoplasms

A thorough review of available scientific literature does not yield any studies or data concerning the in vitro antiproliferative activity of this compound on murine neoplasms. Research on this compound has been concentrated on its role as a microbial secondary metabolite with antimicrobial functions. nih.govresearchgate.net There are no reports of its evaluation as a cytotoxic or antiproliferative agent against cancer cell lines.

Vii. Biosynthetic Relationships and Metabolic Fates

Dihydroaeruginoic Acid as a Precursor in Pyochelin Biosynthesis

This compound is an essential intermediate in the non-ribosomal biosynthesis of pyochelin, a siderophore produced by Pseudomonas aeruginosa to acquire iron. The synthesis of pyochelin originates from one molecule of salicylate (B1505791) and two molecules of cysteine. This complex process is orchestrated by enzymes encoded by the iron-regulated pch gene cluster, specifically the pchDCBA and pchEF operons.

The biosynthetic pathway commences with the activation of salicylate. The enzyme PchD, an adenylate-forming enzyme, activates the carboxyl group of salicylate. This activation is a critical first step, as inactivation of the pchD gene abolishes the production of both this compound and pyochelin. Following activation, the this compound synthetase, PchE, catalyzes the condensation of the activated salicylate with one molecule of L-cysteine, which is followed by the cyclization of the cysteine residue to form the characteristic thiazoline (B8809763) ring of this compound.

Once formed, this compound serves as the substrate for the next enzyme in the pathway, pyochelin synthetase (PchF). PchF incorporates a second molecule of cysteine into this compound, which also undergoes cyclization, ultimately leading to the formation of pyochelin. Therefore, this compound is not a final product but a crucial, releasable intermediate in the assembly line of pyochelin synthesis.

| Gene | Protein | Function in Pyochelin Biosynthesis |

| pchD | PchD | Activates salicylate (adenylation), the initial step for both Dha and pyochelin synthesis. |

| pchE | This compound synthetase | Condenses activated salicylate with one molecule of L-cysteine to form this compound. |

| pchF | Pyochelin synthetase | Adds a second molecule of L-cysteine to this compound to complete pyochelin synthesis. |

Transformation into Quorum Sensing Molecules (e.g., IQS) via Dehydration

Beyond its role in siderophore synthesis, this compound is a direct precursor to 2-(2-hydroxyphenyl)-thiazole-4-carbaldehyde, a molecule also known as aeruginaldehyde or Integrated Quorum Sensing (IQS). This molecule functions in the complex cell-to-cell communication system of P. aeruginosa. The transformation of this compound into IQS is proposed to occur through a simple dehydration reaction.

Research has clarified that IQS is a by-product of the pyochelin biosynthetic pathway, rather than being synthesized by the ambABCDE gene cluster as previously suggested. Evidence supporting this connection includes the finding that a mutant strain of P. aeruginosa with the pch gene cluster suppressed was unable to produce either pyochelin or IQS. An alternative route for IQS formation has also been proposed, where the mature pyochelin molecule decomposes into IQS under mild physiological conditions (30 °C and pH 7.0). This indicates that IQS can be generated either through the direct dehydration of the intermediate this compound or from the degradation of the final product, pyochelin.

Characterization of Other Structurally Related Metabolites and Derivatives

Several other metabolites that are structurally related to this compound have been isolated and characterized from Pseudomonas extracts. These compounds are considered byproducts or derivatives of the pyochelin biosynthetic pathway and share a core structural motif. Key examples include aeruginoic acid and aeruginol.

Due to their structural analogy to pyochelin, it has been hypothesized that these related molecules may also play a role in the bacterium's physiology, particularly concerning iron homeostasis. Research has demonstrated that these pyochelin-related metabolites, including this compound, aeruginoic acid, aeruginaldehyde (IQS), and aeruginol, are capable of binding iron. Furthermore, they have been shown to promote the growth of Pseudomonas under iron-limited conditions, suggesting they may possess siderophore-like activity. This indicates that the metabolic fate of this compound extends beyond pyochelin and IQS, leading to a family of structurally related compounds with potential functions in iron acquisition and bacterial survival.

| Compound Name(s) | Relationship to this compound |

| Pyochelin | Final product of the pathway for which Dha is the direct precursor. |

| IQS (Aeruginaldehyde) | Formed from Dha via dehydration or from pyochelin degradation. |

| Aeruginoic acid | A structurally related by-product of the pyochelin pathway. |

| Aeruginol | A structurally related by-product of the pyochelin pathway. |

Viii. Synthetic Approaches and Analog Design

Laboratory Synthesis Strategies for Dihydroaeruginoic Acid

The chemical synthesis of this compound has been successfully achieved, providing a route to obtain this natural product independent of biological production. A key strategy involves the condensation of a salicylic acid derivative with a cysteine derivative to form the characteristic 2-(2-hydroxyphenyl)-4,5-dihydrothiazole-4-carboxylic acid structure.

One reported laboratory synthesis involves the reaction of salicylonitrile with D-cysteine hydrochloride. This method provides a direct route to the this compound backbone. The reaction is typically carried out in a buffered solution to control the pH, which is crucial for the cyclization step that forms the thiazoline (B8809763) ring.

| Reactants | Reagents/Conditions | Product | Reference |

| Salicylonitrile | D-Cysteine hydrochloride, Methanol-phosphate buffer (pH 6.0) | This compound | [Serino et al., 1997] researchgate.net |

This synthetic approach is foundational for producing this compound and provides a basis for the development of methods to generate structural analogs by utilizing substituted salicylonitriles or cysteine derivatives.

Approaches to High-Throughput Synthesis of this compound Analogues

The development of high-throughput synthesis methods is crucial for generating libraries of this compound analogues. These libraries are invaluable for probing structure-activity relationships, optimizing biological activity, and developing new therapeutic agents. While specific high-throughput methods dedicated solely to this compound are not extensively documented, general strategies for the rapid synthesis of thiazoline and thiazole derivatives can be adapted for this purpose. rsc.orgresearchgate.net

Modular and One-Pot Syntheses:

Solid-Phase Synthesis:

Solid-phase organic synthesis (SPOS) offers a powerful platform for the high-throughput generation of compound libraries. nih.gov In this approach, one of the reactants is attached to a solid support (resin), and subsequent reagents are added in solution. Excess reagents and by-products are easily removed by washing the resin, simplifying the purification process. nih.gov A potential solid-phase strategy for this compound analogues could involve immobilizing a cysteine derivative on a resin, followed by reaction with a series of substituted salicylic acid derivatives. After the thiazoline ring formation, the analogues can be cleaved from the resin to yield a library of compounds.

| High-Throughput Strategy | Description | Potential Application for this compound Analogues |

| Modular/One-Pot Synthesis | Combination of multiple reaction steps in a single reaction vessel, often using multicomponent reactions. rsc.orgresearchgate.netnih.govnih.gov | Rapid generation of a diverse set of analogues by varying the salicyl, cysteine, and other potential building blocks in a combinatorial fashion. |

| Solid-Phase Synthesis | Synthesis of molecules on a solid support, allowing for easy purification and automation. nih.gov | Systematic synthesis of a library of analogues by attaching a common scaffold (e.g., cysteine) to a resin and reacting it with a diverse set of building blocks. |

These high-throughput approaches, while not yet specifically reported for this compound, hold significant promise for the rapid exploration of its chemical space and the discovery of novel bioactive molecules.

Challenges and Advancements in Total Synthesis of Arylthiazoline Siderophores

The total synthesis of arylthiazoline siderophores, including this compound and more complex molecules like pyochelin and yersiniabactin, presents several significant challenges. rsc.orgresearchgate.netnih.gov However, ongoing research has led to notable advancements in overcoming these hurdles. The low natural abundance of these compounds necessitates their total synthesis for in-depth study. rsc.orgresearchgate.net

Stereochemical Control:

A primary challenge in the synthesis of many arylthiazoline siderophores is the control of stereochemistry. rsc.org These molecules often contain multiple chiral centers, and their biological activity can be highly dependent on the specific stereoisomer. For instance, during the synthesis of pyochelin, epimerization at the C-4' position of the thiazoline ring can occur, leading to a mixture of diastereomers. rsc.org Developing stereoselective methods to control the configuration of these chiral centers is a key focus of synthetic efforts.

Thiazoline Ring Formation:

The construction of the thiazoline ring itself can be challenging. While the condensation of a nitrile with a cysteine derivative is a common method, the reaction conditions must be carefully optimized to avoid side reactions and ensure good yields. Dehydrating cyclization of a β-hydroxythioamide using reagents like the Burgess reagent has been employed to form the thiazoline ring while preserving chirality at adjacent centers. researchgate.net

Advancements in Synthetic Strategies:

Despite these challenges, significant progress has been made in the total synthesis of arylthiazoline siderophores. rsc.orgnih.gov Researchers have developed convergent synthetic routes, where different fragments of the molecule are synthesized separately and then coupled together in the final stages. This approach allows for greater flexibility and efficiency. Furthermore, the development of new catalysts and reagents has enabled more selective and higher-yielding reactions. The insights gained from the total synthesis of related natural products provide a valuable roadmap for the efficient and stereocontrolled synthesis of this compound and its more complex congeners. rsc.orgnih.gov

| Challenge | Description | Advancement/Strategy |

| Stereochemical Control | Difficulty in controlling the absolute and relative stereochemistry of multiple chiral centers, leading to mixtures of isomers. rsc.org | Development of stereoselective reactions and chiral auxiliaries to guide the formation of the desired stereoisomer. |

| Thiazoline Ring Formation | Potential for low yields and side reactions during the cyclization to form the thiazoline ring. | Optimization of reaction conditions and use of specific cyclization reagents like the Burgess reagent to improve efficiency and preserve stereochemistry. researchgate.net |

| Low Natural Abundance | The very small amounts of these compounds that can be isolated from natural sources necessitates chemical synthesis. rsc.orgresearchgate.net | Development of efficient and scalable total synthesis routes to provide sufficient material for biological and clinical studies. |

The continued development of innovative synthetic methodologies will be crucial for unlocking the full therapeutic potential of this compound and the broader class of arylthiazoline siderophores.

Ix. Ecological and Biotechnological Implications

Role in Microbial Interactions within Environmental Niches

Dihydroaeruginoic acid (Dha) plays a significant role in the ecological dynamics of microbial communities, primarily through its function in iron acquisition and its antimicrobial properties. Produced by various bacteria, particularly species of the genus Pseudomonas, Dha is a key intermediate in the biosynthesis of the siderophore pyochelin. nih.govnih.gov Siderophores are small, high-affinity iron-chelating molecules secreted by microorganisms to scavenge for ferric iron (Fe³⁺), an essential nutrient that is often in limited supply in the environment.

In many environmental niches, the availability of soluble iron is extremely low, making its acquisition a critical factor for microbial survival and competition. The production of Dha and its subsequent conversion to pyochelin provides a competitive advantage to producing organisms like Pseudomonas aeruginosa. nih.govresearchgate.net By sequestering the limited iron, these bacteria can inhibit the growth of other microorganisms that are less efficient at iron uptake.

Recent research has also demonstrated that this compound itself possesses siderophore-like activity. It can bind to iron and promote the growth of Pseudomonas species, indicating that it has a direct role in iron homeostasis beyond being just a precursor molecule. nih.gov This dual functionality underscores its importance in microbial iron competition.

Furthermore, this compound exhibits direct antimicrobial activity. It has been identified as an antibiotic produced by Pseudomonas fluorescens and shows inhibitory effects against various fungi and bacteria. asm.orgnih.gov This antagonistic capability allows the producing bacterium to suppress competing microbes in its immediate vicinity, thereby securing more resources and space. The production of such secondary metabolites is a crucial component of the ecological fitness of these bacteria, enabling them to thrive in complex microbial consortia found in environments like the rhizosphere (the area around plant roots). asm.orgfrontiersin.org

The table below summarizes the known ecological roles of this compound.

Table 1: Ecological Roles of this compound| Ecological Role | Mechanism of Action | Producing Organism Example |

|---|---|---|

| Iron Scavenging | Acts as a siderophore, binding to ferric iron (Fe³⁺) to make it available for the bacterium. | Pseudomonas aeruginosa |

| Microbial Competition | Sequesters limited iron, thereby inhibiting the growth of competing microbes. | Pseudomonas aeruginosa |

| Biosynthetic Precursor | Serves as an intermediate in the production of the more complex siderophore, pyochelin. nih.govmicrobiologyresearch.org | Pseudomonas aeruginosa |

| Antimicrobial Activity | Directly inhibits the growth of competing fungi and bacteria. nih.gov | Pseudomonas fluorescens |

Potential for Biocontrol Applications in Agriculture

The antimicrobial properties of this compound make it a promising candidate for biocontrol applications in agriculture. Biological control is an environmentally friendly approach that uses beneficial microorganisms to suppress plant pathogens and reduce reliance on chemical pesticides. mdpi.com Bacteria from the genus Pseudomonas are well-known biocontrol agents, and their efficacy is often linked to the production of secondary metabolites, including phenazines and siderophores like pyochelin and its precursor, this compound. asm.orgusm.edu

Research has shown that (+)-(S)-dihydroaeruginoic acid produced by Pseudomonas fluorescens is an effective inhibitor of several phytopathogenic fungi and bacteria. nih.gov A key target is Septoria tritici (now known as Zymoseptoria tritici), the causal agent of Septoria tritici blotch, a major disease affecting wheat crops worldwide. The ability to inhibit such a significant pathogen highlights the potential of using Dha or the bacteria that produce it to protect important agricultural crops.

The mode of action in biocontrol is twofold. Firstly, the direct antagonism through the antibiotic properties of this compound can kill or inhibit the growth of plant pathogens on the root or leaf surfaces. nih.gov Secondly, its role as a siderophore contributes to indirect disease suppression. By efficiently scavenging iron in the rhizosphere, the biocontrol agent outcompetes pathogenic microbes for this essential nutrient, thereby limiting their proliferation and ability to cause disease. mdpi.com

Studies on Pseudomonas aeruginosa strain FG106, a producer of siderophores, have demonstrated its potential as a broad-spectrum biocontrol agent against pathogens affecting tomato, potato, and taro. mdpi.com The production of compounds like this compound is integral to the multifaceted approach these bacteria use to promote plant growth and protect against disease.

The table below presents findings on the inhibitory activity of this compound against specific plant pathogens.

Table 2: Inhibitory Activity of this compound Against Phytopathogens| Pathogen | Disease Caused | Host Plant | Reference |

|---|---|---|---|

| Septoria tritici (Zymoseptoria tritici) | Septoria tritici blotch | Wheat | nih.gov |

| Various Fungi | Not Specified | Not Specified | nih.gov |

| Various Bacteria | Not Specified | Not Specified | nih.gov |

X. Future Research Directions in Dihydroaeruginoic Acid Biology and Chemistry

Elucidating Uncharacterized Enzymatic Steps and Regulation

While the core biosynthetic pathway of DHAA from salicylate (B1505791) and cysteine is established, several enzymatic and regulatory details remain to be fully elucidated. The conversion of salicylate to DHAA is known to require the PchE enzyme. nih.govmicrobiologyresearch.org PchE, a peptide synthetase, is responsible for the condensation of salicylate and one molecule of cysteine. nih.govmicrobiologyresearch.org The regulation of this pathway is complex, involving both iron-dependent repression and autoinduction by the end-product, pyochelin. The pchEF genes, which encode dihydroaeruginoic acid synthetase (PchE) and pyochelin synthetase (PchF), are coregulated with the pchDCBA operon. nih.govmicrobiologyresearch.org This entire system is under the control of the PchR regulator and the ferric uptake regulator (Fur). nih.govnih.gov

Future investigations should focus on:

Characterizing Thioesterases: The PchC protein is suggested to function as a thioesterase, potentially involved in releasing products from the synthetase enzymes, but its precise role and mechanism require experimental validation. nih.govasm.orgnih.gov

Regulatory Network Integration: Understanding how the PchR- and Fur-mediated regulation of DHAA synthesis is integrated with other cellular signaling networks, such as quorum sensing, will provide a more holistic view of its physiological role.

Deeper Mechanistic Insights into Biological Activities

The primary recognized function of DHAA is as a precursor to the siderophore pyochelin. However, DHAA itself has been noted to possess biological activities, including antifungal properties. nih.gov Furthermore, related phenazine (B1670421) compounds, which share a common chorismic acid precursor, exhibit a wide range of bioactive properties. nih.govmdpi.com

Areas for deeper exploration include:

Iron Chelation and Transport: A detailed study on the iron-binding properties of DHAA itself and whether it can function as a siderophore independently of its conversion to pyochelin would be of significant interest. nsf.gov

Antimicrobial Spectrum and Mechanism: A broader screening of DHAA against a diverse panel of fungi and bacteria is needed to define its antimicrobial spectrum. acs.org Subsequent mechanistic studies could reveal its molecular targets and mode of action.

Interaction with Host Systems: Investigating the effects of DHAA on host cells, including immune cells and epithelial cells, could uncover roles in host-pathogen interactions beyond iron acquisition.

Structural Biology of Associated Biosynthetic Enzymes and Transporters

To date, structural information on the specific enzymes of the pyochelin pathway that produce DHAA is limited, though structures of related enzymes in phenazine and quinolone biosynthesis have been determined. For instance, the crystal structure of PhzG, a flavin-dependent oxidase in phenazine biosynthesis, has been solved. nih.goviucr.org Similarly, the structure of PqsD, an enzyme involved in the biosynthesis of quinolone signals in Pseudomonas aeruginosa, has been characterized. nih.govresearchgate.net These structures provide templates and mechanistic insights that can be applied to the Pch enzymes.

Key targets for structural biology efforts include:

PchD and PchE: Obtaining high-resolution crystal structures of PchD (salicylate-AMP ligase) and PchE (this compound synthetase) would provide invaluable insights into their substrate recognition and catalytic mechanisms. nih.govnih.govasm.org

Enzyme Complexes: Investigating the potential for multi-enzyme complexes within the DHAA biosynthetic pathway could reveal how intermediates are channeled efficiently.

Transporters: Identifying and structurally characterizing the transporters responsible for the secretion of DHAA and related intermediates would complete our understanding of its journey from synthesis to the extracellular environment.

Exploration of Novel Derivatives and Engineered Biosynthetic Pathways

The modular nature of the enzymes involved in DHAA biosynthesis presents opportunities for synthetic biology and metabolic engineering. By modifying the biosynthetic pathway or using the enzymes as biocatalysts, it may be possible to generate novel derivatives of DHAA with enhanced or new biological activities. nih.gov

Future research in this area could involve:

Precursor-Directed Biosynthesis: Feeding the bacterial cultures with synthetic analogues of salicylate or cysteine could lead to the production of novel DHAA derivatives.

Enzyme Engineering: Site-directed mutagenesis of the Pch enzymes, particularly the adenylation and condensation domains of PchE, could alter their substrate specificity and lead to the creation of new molecules.

Heterologous Expression: Expressing the pch gene cluster in a heterologous host could facilitate the production and engineering of DHAA and its derivatives in a more controlled genetic background.

Q & A

Q. How do environmental stressors (e.g., oxidative stress) modulate DHAA biosynthesis in vivo?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.